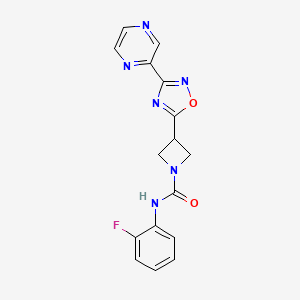
N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13FN6O2 and its molecular weight is 340.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Pyrazine substituent : A six-membered aromatic ring containing two nitrogen atoms.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom.
This unique combination of structural elements contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine and oxadiazole groups have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
- Antitumor Activity : Some related compounds have demonstrated cytotoxic effects against cancer cell lines. The incorporation of the azetidine structure may enhance interaction with biological targets involved in tumor growth .
- Neuropharmacological Effects : Compounds with similar frameworks have been investigated for their potential as neuropharmacological agents, targeting receptors associated with neurological disorders .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Study 1: Antitubercular Activity
A series of pyrazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .
Study 2: Cytotoxicity Assessment
In a cytotoxicity study on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Study 3: Neuropharmacological Screening
Research on related compounds has indicated potential as selective dopamine receptor antagonists, which could be beneficial in treating conditions like schizophrenia .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound | Biological Activity | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 | M. tuberculosis |
| Compound B | Antitumor | 4.00 | Cancer Cell Lines |
| Compound C | Neuropharmacological | - | HEK-293 |
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2/c17-11-3-1-2-4-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIQAVWGGZGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














